

# Preclinical Profile of Conteltinib (CT-707)

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## Compound Focus: Conteltinib

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**Conteltinib** is an orally available, potent, and ATP-competitive **second-generation ALK tyrosine kinase inhibitor** [1]. It was developed in China and also demonstrates inhibitory activity against **Focal Adhesion Kinase (FAK)** and **Pyk2**, although with less potency than its effect on ALK [1] [2].

## Mechanisms of Action & Key Findings

The preclinical studies establish two primary mechanisms of action for **Conteltinib**.

- **Primary Mechanism: Potent ALK Inhibition** **Conteltinib** is about **10-fold more potent than Crizotinib** against ALK in enzymatic assays [1]. Its key value lies in the ability to inhibit various crizotinib-resistant ALK mutations, including **L1196M**, **G1202R**, **F1174L**, **G1269S**, and **R1275Q** [1] [3]. In xenograft models of ALK-positive NSCLC, it showed marked anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors [1].
- **Secondary Mechanism: FAK Pathway Inhibition** As a multikinase inhibitor, **Conteltinib** also targets FAK, a non-receptor tyrosine kinase that is overexpressed in various tumors and associated with tumor progression, metastasis, and drug resistance [2]. Inhibition of FAK contributes to impeding these processes.

The diagram below illustrates the primary preclinical workflow and key mechanisms of action investigated for **Conteltinib**.

## Key Preclinical Data

The table below summarizes quantitative data from selected preclinical studies.

Study Focus	Experimental Model/System	Key Result	Citation
ALK G1202R Inhibition	Biochemical <i>in vitro</i> assay	Demonstrated inhibitory activity	[3]
Broad Anti-Tumor Activity	ALK-positive NSCLC xenograft models	Marked anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors	[1]

## Translation to Clinical Trials

The promising preclinical profile of **Conteltinib** supported its advancement into clinical trials. A first-in-human, multicenter, phase 1 study (NCT02695550) was conducted in patients with advanced ALK-positive NSCLC [1] [4].

- **Clinical Efficacy:** The study confirmed the anti-tumor activity of **Conteltinib** in humans. In ALK TKI-naïve patients, the overall response rate (ORR) was **64.1%**, with a median progression-free survival (PFS) of **15.9 months** [1] [4].
- **Recommended Phase 2 Dose:** The clinical trial established the recommended Phase 2 dose as **600 mg once daily (QD)** for ALK TKI-naïve patients and **300 mg twice daily (BID)** for patients previously treated with Crizotinib [1] [4].

## Key Takeaways for Researchers

- **Promising Preclinical Profile:** **Conteltinib** demonstrates high potency against ALK and its resistant mutations, particularly **G1202R**, which is a challenging resistance mutation for earlier-generation ALK TKIs [1] [3].
- **Dual-Targeting Strategy:** Its additional activity against **FAK** may provide a broader mechanism to combat tumor survival and resistance pathways, though the clinical benefit of this multi-kinase activity is still under investigation [1] [2].

- **Successful Clinical Translation:** The preclinical data successfully predicted efficacy in the clinical setting, leading to the determination of a recommended Phase 2 dose [1] [4].

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